molecular formula C22H28N2O B11499750 (Cyclohexyl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone

(Cyclohexyl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone

Cat. No.: B11499750
M. Wt: 336.5 g/mol
InChI Key: PRRGPTQZLUPJRQ-UHFFFAOYSA-N
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Description

Cyclohexyl(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound with a unique structure that combines a cyclohexyl group with a pyrazino[3,2,1-jk]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclohexyl bromide, methylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .

Scientific Research Applications

Cyclohexyl(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrazino[3,2,1-jk]carbazole, such as:

Uniqueness

Cyclohexyl(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

cyclohexyl-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone

InChI

InChI=1S/C22H28N2O/c1-15-10-11-19-18(14-15)17-8-5-9-20-21(17)23(19)12-13-24(20)22(25)16-6-3-2-4-7-16/h10-11,14,16,20H,2-9,12-13H2,1H3

InChI Key

PRRGPTQZLUPJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5CCCCC5

Origin of Product

United States

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